molecular formula C19H18N4O2 B3888170 N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3888170
M. Wt: 334.4 g/mol
InChI Key: DPRVDGYTCLBBDG-UDWIEESQSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Dissolve the appropriate aldehyde and hydrazide in ethanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold ethanol.
  • Dry the product under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often resulting in the formation of amines.

    Substitution: The major products are substituted derivatives where the hydrazone group is replaced by the nucleophile.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to form stable complexes with metal ions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of other organic compounds and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or metal ions. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the hydrazone group allows the compound to participate in various biochemical pathways, potentially leading to its pharmacological effects.

Comparison with Similar Compounds

N’-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other Schiff base hydrazones:

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar structure but with different substituents on the phenyl ring.

    N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine substituent, which can alter its chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-7-9-14(10-8-13)16-11-17(22-21-16)19(24)23-20-12-15-5-3-4-6-18(15)25-2/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRVDGYTCLBBDG-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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N'-[(E)-(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

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